2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide
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Overview
Description
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications.
Preparation Methods
The synthesis of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide typically involves the reaction of 2-(2,1,3-Benzothiadiazol-5-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is primarily based on its electron-withdrawing properties. This allows it to interact with various molecular targets and pathways, including:
Electron Transfer: The compound can facilitate electron transfer processes, making it useful in electronic and photonic applications.
Binding to Metal Ions: It can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide can be compared with other benzothiadiazole derivatives such as:
2-(2,1,3-Benzothiadiazol-5-yl)acetic acid: Similar in structure but lacks the hydrazide group, making it less versatile in certain chemical reactions.
2,1,3-Benzothiadiazol-5-yl acetate: Another derivative with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its hydrazide group, which provides additional sites for chemical modification and enhances its applicability in various fields.
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C8H8N4OS/c9-10-8(13)4-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4,9H2,(H,10,13) |
InChI Key |
KOLIJRRCOJFWDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CC(=O)NN |
Origin of Product |
United States |
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